molecular formula C17H15N3O3 B11464808 Methyl 2-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11464808
M. Wt: 309.32 g/mol
InChI Key: RTJQLQPZKNEMAX-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyridine moiety, and a methyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a naphthyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF). The intermediate products are then subjected to esterification using methanol and an acid catalyst to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.

    Pyridine Derivatives: Compounds with a pyridine moiety often exhibit similar chemical reactivity and biological properties.

    Naphthyridine Derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.

Uniqueness

METHYL 2-METHYL-5-OXO-6-[(PYRIDIN-3-YL)METHYL]-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(pyridin-3-ylmethyl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-11-13(17(22)23-2)8-14-15(19-11)5-7-20(16(14)21)10-12-4-3-6-18-9-12/h3-9H,10H2,1-2H3

InChI Key

RTJQLQPZKNEMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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